molecular formula C38H81NO4S B057417 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) CAS No. 123312-54-9

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1)

Cat. No. B057417
M. Wt: 648.1 g/mol
InChI Key: DYJCDOZDBMRUEB-UHFFFAOYSA-M
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Patent
US05308363

Procedure details

Seventy-five (75) kilograms of isopropyl alcohol and 25 kilograms of deionized water were charged in a 50 gallon glass lined reactor. The reactor agitator (three armed retrieve curve impeller) was started at 100 RPM and full cooling (water at 8° to 10° C.) was applied to the reactor jacket. Eighteen (18) kilograms of 93 percent sulfuric acid (technical grade) were added slowly to the reactor, after which 30 kilograms of technical grade distearyl dimethyl ammonium methylsulfate (obtained from Zeeland Chemical Co., d Cambrex Company formerly Hexcel Company of Zeeland, Mich.) were charged in the reactor. The reactor loading port was closed and cooling water was applied to the reactor reflux condenser and the agitator speed adjusted to 150 RPM. The reactor was heated to approximately 840° C. using hot water supplied to the reactor jacket. The reaction was effected for 4 hours under a slight reflux after which cooling was applied to initiate the crystallization. The mixture was agitated for two hours under full cooling at 16° to 18° C. before transferring to a 70 gallon agitated Nutsche vacuum filter. The filtrate was drained and collected in a storage vessel for solvent recovery or disposal. The wet cake was reslurried with 100 kilograms of the second wash filtrate from the previous batch (containing an approximate 75:25 ratio of isopropanol and water) for 30 minutes, after which the filtrate (about 100 kilograms) was drained by vacuum filtration and collected in order to be used as the solvent system for the next synthesis batch. After additional reslurry washes were performed using wash filtrates from a previous batch, the wet cake was discharged from the filter and recrystallized from 100 kilograms of isopropanol In a 50 gallon glass lined reactor. This was performed by dissolving the materials under agitation at 600° C., cooling and recovering the wet dimethyl distearyl ammonium bisulfate cake by filtration. After vacuum drying, 22.27 kilograms (75.8 percent yield) of recrystallized distearyl dimethyl ammonium bisulfate were recovered. Analyticals: melting point (DSC) 91.4° C., H2O content 0.65 percent, bisulfate content (by titration) 14.65 percent.
[Compound]
Name
( 75 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 kg
Type
solvent
Reaction Step One
[Compound]
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(C)C.[S:5](=[O:9])(=[O:8])([OH:7])[OH:6].COS([O-])(=O)=O.[CH2:16]([N+:34]([CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54])([CH3:36])[CH3:35])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>O>[S:5](=[O:7])(=[O:6])([OH:9])[O-:8].[CH2:37]([N+:34]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])([CH3:36])[CH3:35])[CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54] |f:2.3,5.6|

Inputs

Step One
Name
( 75 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 kg
Type
solvent
Smiles
O
Step Two
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
840 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
) were charged in the reactor
CUSTOM
Type
CUSTOM
Details
was closed
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under a slight reflux after which
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the crystallization
TEMPERATURE
Type
TEMPERATURE
Details
under full cooling at 16° to 18° C.
STIRRING
Type
STIRRING
Details
agitated Nutsche vacuum
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
collected in a storage vessel for solvent recovery or disposal
ADDITION
Type
ADDITION
Details
containing an approximate 75:25 ratio of isopropanol and water) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
after which the filtrate (about 100 kilograms) was drained by vacuum filtration
CUSTOM
Type
CUSTOM
Details
collected in order
WASH
Type
WASH
Details
After additional reslurry washes were performed using wash filtrates from a previous batch
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
recrystallized from 100 kilograms of isopropanol In a 50 gallon glass
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the materials under agitation at 600° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
recovering the wet dimethyl distearyl ammonium bisulfate cake
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
After vacuum drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S([O-])(O)(=O)=O.C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.27 kg
YIELD: PERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.